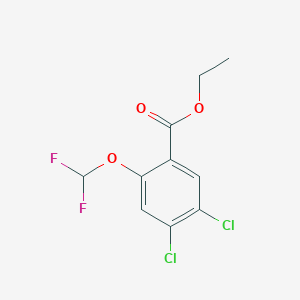

Ethyl 4,5-dichloro-2-(difluoromethoxy)benzoate

Description

Ethyl 4,5-dichloro-2-(difluoromethoxy)benzoate is a halogenated benzoate ester characterized by a trifunctional substitution pattern: an ethyl ester group at position 1, dichloro substituents at positions 4 and 5, and a difluoromethoxy group at position 2.

Properties

IUPAC Name |

ethyl 4,5-dichloro-2-(difluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)5-3-6(11)7(12)4-8(5)17-10(13)14/h3-4,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDSEUYAPKVRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4,5-dichloro-2-(difluoromethoxy)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dichloro-2-hydroxybenzoic acid and difluoromethyl ether.

Esterification: The hydroxybenzoic acid undergoes esterification with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 4,5-dichloro-2-hydroxybenzoate.

Substitution Reaction: The hydroxy group is then substituted with a difluoromethoxy group using difluoromethyl ether in the presence of a base, such as potassium carbonate, to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 4,5-dichloro-2-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzoate ring can be substituted by nucleophiles, such as amines or thiols, under basic conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.

Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4,5-dichloro-2-(difluoromethoxy)benzoate is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dichloro-2-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms may participate in halogen bonding with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key analogs include:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Ethyl benzoate | H at positions 2,4,5 | C₉H₁₀O₂ | 150.17 | 93-89-0 |

| Ethyl 4-(dimethylamino)benzoate | 4-(N,N-dimethylamino), H at 2,5 | C₁₁H₁₅NO₂ | 193.24 | 10287-53-3 |

| Ethyl 2-chloro-4,5-difluorobenzoate | 2-Cl, 4-F, 5-F | C₉H₇ClF₂O₂ | 220.60 | 1785259-54-2 |

| Ethyl 4,5-dichloro-2-(difluoromethoxy)benzoate | 4-Cl, 5-Cl, 2-OCHF₂ | C₁₀H₇Cl₂F₂O₃ | 293.06 | Not reported |

Physicochemical Properties

- Electronic Effects: The difluoromethoxy group (-OCHF₂) is strongly electron-withdrawing, reducing electron density at the aromatic ring compared to ethyl benzoate. This contrasts with the electron-donating 4-(dimethylamino) group in Ethyl 4-(dimethylamino)benzoate, which enhances resonance stabilization and reactivity in photopolymerization reactions .

Solubility :

Reactivity and Stability

- Hydrolytic Stability : The electron-withdrawing -OCHF₂ group may slow ester hydrolysis compared to ethyl benzoate, which undergoes base-catalyzed hydrolysis under mild conditions.

- Photochemical Reactivity: Unlike Ethyl 4-(dimethylamino)benzoate—a co-initiator in resin cements with high radical generation efficiency—the target compound’s halogenation may favor applications requiring UV stability or delayed reactivity .

Key Research Findings and Gaps

- Synthesis: No direct evidence exists for the synthesis of this compound. However, halogenation strategies for similar compounds (e.g., ’s use of SnCl₂ for nitro reductions) may guide synthetic routes.

- The target compound’s dichloro and difluoromethoxy groups warrant dedicated toxicological evaluation.

Biological Activity

Ethyl 4,5-dichloro-2-(difluoromethoxy)benzoate is a synthetic compound that has garnered attention for its various biological activities, particularly in pharmacological and agricultural applications. This article delves into the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a benzoate structure with two chlorine atoms and a difluoromethoxy group. This unique configuration enhances its lipophilicity, facilitating better membrane penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The difluoromethoxy group may increase the compound's reactivity, while the chlorine atoms can engage in halogen bonding, influencing protein activity and function.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. In particular, studies have shown its potential as an antibacterial agent against resistant strains.

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in various inflammatory diseases .

3. Enzyme Inhibition

This compound acts as an inhibitor for several enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on phosphodiesterase (PDE) enzymes, leading to elevated levels of cyclic AMP (cAMP), which plays a vital role in cellular signaling .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria. This suggests strong potential for development as an antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Mechanisms

A study investigated the anti-inflammatory mechanisms of this compound in a murine model of acute inflammation. Results indicated that treatment with the compound significantly reduced paw edema and cytokine levels compared to control groups, supporting its role in managing inflammatory conditions.

Research Findings Summary

| Activity | Findings |

|---|---|

| Antimicrobial | Effective against E. coli and S. aureus with MIC of 32 µg/mL |

| Anti-inflammatory | Reduced cytokine levels and edema in murine models |

| Enzyme inhibition | Inhibits PDE enzymes leading to increased cAMP levels |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.